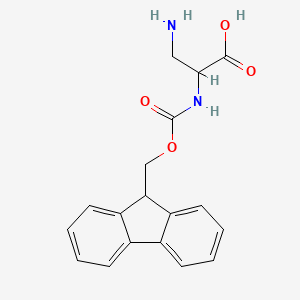

Fmoc-Dap-OH

Description

Contextualization of 2,3-Diaminopropionic Acid (Dap) as a Building Block in Unnatural Amino Acid Chemistry

2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid characterized by two amino groups, one on the α-carbon and another on the β-carbon of the propionic acid backbone. mdpi.comnih.govacs.org This structural feature distinguishes it from the standard proteinogenic amino acids and provides unique opportunities for chemical modification and peptide design. Dap's shorter side chain compared to lysine (B10760008) (C3 vs. C4) can lead to reduced steric hindrance, making it suitable for constructing compact peptide structures. Furthermore, its dual amino functionalities allow for controlled branching or the introduction of specific side-chain modifications, which are crucial for creating peptides with enhanced stability, altered biological activity, or novel functionalities. mdpi.com Dap residues are found in various natural products, including antibiotics like bleomycins and capreomycin, highlighting their biological significance. mdpi.comnih.gov In biocatalysis, Dap can be used to trap acyl-enzyme intermediates by replacing catalytic residues like serine or cysteine, offering new methods for studying enzyme mechanisms. acs.org

Evolution of Fmoc-Dap-OH as a Core Reagent in Solid-Phase Peptide Synthesis (SPPS)

The advent of Fmoc-based solid-phase peptide synthesis (SPPS) has revolutionized the field, largely supplanting older Boc/Benzyl strategies due to its milder reaction conditions and greater compatibility with sensitive modifications. altabioscience.comnih.govresearchgate.netrsc.orgbiosynth.comiris-biotech.demdpi.comnih.govresearchgate.net Fmoc chemistry is characterized by the base-labile removal of the Nα-Fmoc protecting group, typically using piperidine (B6355638), and the acid-labile cleavage of side-chain protecting groups and the peptide from the resin, usually with trifluoroacetic acid (TFA). altabioscience.comnih.govbiosynth.comiris-biotech.desigmaaldrich.com This approach offers advantages such as ease of automation, real-time monitoring of deprotection via the UV absorption of the cleaved Fmoc group, and compatibility with a wide array of post-translational modifications like glycosylation and phosphorylation, which are often degraded by the harsher conditions of Boc-based synthesis. altabioscience.comnih.gov

This compound derivatives, such as Fmoc-Dap(Boc)-OH, Fmoc-Dap(Adpoc)-OH, and Fmoc-Dap(Ac)-OH, have become core reagents in Fmoc-SPPS. sigmaaldrich.combiosynth.comchemimpex.com These protected amino acid building blocks are essential for incorporating the Dap residue into peptide sequences, enabling the synthesis of complex peptides and proteins with diverse functionalities. Their availability in high purity and the development of efficient coupling chemistries have cemented their role in both academic research and industrial peptide production. altabioscience.comnih.govresearchgate.net

Fundamental Role of Orthogonal Protection Strategies for this compound in Complex Peptide Architectures

The construction of complex peptide architectures, including branched peptides, cyclic peptides, and peptides with site-specific modifications, relies heavily on the principle of orthogonal protection. biosynth.commdpi.comnih.govsigmaaldrich.comescholarship.org Orthogonality refers to the ability to selectively remove one protecting group in the presence of others, allowing for precise control over the synthetic process. For this compound derivatives, this typically involves an Fmoc group on the α-amino terminus and a different, orthogonally labile protecting group on the side-chain amino group.

Common side-chain protecting groups for the β-amino group of Dap include:

Boc (tert-butyloxycarbonyl): Removed by acid (e.g., TFA), orthogonal to base-labile Fmoc. sigmaaldrich.com

Alloc (allyloxycarbonyl): Removed by palladium catalysts, offering a different orthogonal cleavage method.

Adpoc (adamantyloxycarbonyl): Also removed by palladium catalysts, providing another orthogonal option.

Ac (acetyl): Generally stable under standard Fmoc/TFA conditions, its removal might require specific conditions if needed. biosynth.com

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxo-1-cyclohexyl)ethyl): These groups are stable to both piperidine (Fmoc removal) and TFA (peptide cleavage) but are selectively removed by hydrazine (B178648) in DMF. sigmaaldrich.com This strategy is particularly useful for creating branched peptides or introducing modifications at specific sites.

Z (Benzyloxycarbonyl): Typically removed by hydrogenolysis, providing another orthogonal cleavage mechanism. chemimpex.comchemimpex.com

The strategic use of these orthogonally protected this compound derivatives allows chemists to selectively unmask the side-chain amino group on the solid support at a desired stage of synthesis. This enables subsequent reactions, such as the attachment of labels, conjugation to other molecules, or the formation of branched peptide structures, without affecting the growing peptide chain or other protected functionalities. sigmaaldrich.com This precise control is fundamental to building the intricate structural motifs required for advanced peptide-based therapeutics and materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSLKWZYHRLRRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies Utilizing Fmoc Dap Oh

Solid-Phase Peptide Synthesis (SPPS) Protocols for Fmoc-Dap-OH Incorporation

Side Chain Protecting Group Compatibility within this compound SPPS

Benzodiazole Amino Acid (NBSD) and Pentynoyl Protecting Groups

The incorporation of specific side-chain protecting groups on the β-amino group of this compound is critical for orthogonal protection strategies. The Benzodiazole Amino Acid (NBSD) group, for instance, has been employed to create background-free peptide probes for fluorescence imaging medchemexpress.comiris-biotech.de. Fmoc-L-Dap(NBSD)-OH is a derivative suitable for SPPS, with the unprotected amino acid exhibiting absorption and emission maxima at 488 nm and 601 nm, respectively iris-biotech.de. Similarly, the pentynoyl protecting group, as seen in Fmoc-L-Dap(Pentynoyl)-OH, introduces an alkyne functionality into peptide sequences. This alkyne residue can be utilized for copper-catalyzed click reactions with organic azides or for copper-free conjugations with tetrazines, facilitating the introduction of labels or other functional moieties iris-biotech.de.

Deprotection Chemistry of Fmoc and Side Chain Protecting Groups in this compound Derivatives

Effective deprotection strategies are paramount for the stepwise assembly of peptides. The Fmoc group is typically removed under mild basic conditions, most commonly using a solution of piperidine (B6355638) in dimethylformamide (DMF) wikipedia.org. For example, a 20% piperidine in DMF solution is frequently used, with the Fmoc group having an approximate half-life of 6 seconds in this mixture wikipedia.org. Alternative deprotection cocktails, such as 5% piperazine, 1% DBU, and 1% formic acid in DMF, have also been developed to avoid the use of strictly controlled piperidine wikipedia.org.

The choice of side-chain protecting group dictates the deprotection conditions required. For instance, the Adpoc (adamantyloxycarbonyl or related) group, as found in Fmoc-Dap(Adpoc)-OH, is typically removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) . The allyloxycarbonyl (Alloc) group, present in Fmoc-Dap(Alloc)-OH, is removed quantitatively and rapidly by palladium catalysis, often using tetrakis(triphenylphosphine)palladium(0) and phenylsilane (B129415) in dichloromethane (B109758) (DCM) rsc.orgfrontiersin.orgiris-biotech.de. The tert-butyloxycarbonyl (Boc) group, used in derivatives like Fmoc-Dap(Boc)-OH, is acid-labile and commonly removed with TFA peptide.com. Orthogonal protection schemes, such as those employing the Dde or ivDde groups, are stable to both piperidine and TFA but can be selectively removed with hydrazine (B178648) or hydroxylamine (B1172632) hydrochloride, respectively, allowing for site-specific modifications on the solid phase sigmaaldrich.com.

Table 1: Common Deprotection Reagents for this compound Derivatives

| Protecting Group | Deprotection Reagent(s) | Conditions | Reference |

| Fmoc | Piperidine | 20% in DMF | wikipedia.org |

| Fmoc | Piperazine, DBU, Formic Acid | 5% piperazine, 1% DBU, 1% formic acid in DMF | wikipedia.org |

| Adpoc | Trifluoroacetic Acid (TFA) | Mild acidic conditions | |

| Alloc | Tetrakis(triphenylphosphine)palladium(0), Phenylsilane | DCM, Argon atmosphere | rsc.orgfrontiersin.org |

| Boc | Trifluoroacetic Acid (TFA) | Acid-labile conditions | peptide.com |

| Dde | Hydrazine | 2% in DMF | sigmaaldrich.com |

| ivDde | Hydroxylamine hydrochloride/Imidazole | 1.3:1 in NMP | sigmaaldrich.com |

Microwave-Assisted Peptide Synthesis with this compound Building Blocks

Microwave irradiation has significantly accelerated peptide synthesis, leading to shorter reaction times, improved yields, and higher purity biotage.comgoogle.comsigmaaldrich.cn. The application of microwave heating to SPPS, including the use of this compound building blocks, enhances the efficiency of both coupling and deprotection steps biotage.comgoogle.com. For instance, microwave-assisted SPPS can reduce coupling times to minutes and deprotection cycles to seconds google.com. Studies have shown that microwave heating can overcome challenges associated with difficult sequences, such as aggregation, by accelerating reactions and improving the incorporation of challenging amino acids like Fmoc-Dap(Alloc)-OH rsc.orgsigmaaldrich.cn. The Biotage® Initiator+ Alstra™ microwave peptide synthesizer is an example of instrumentation used for such syntheses, employing specific coupling and deprotection protocols under microwave irradiation biotage.com.

Table 2: Microwave-Assisted Peptide Synthesis Conditions (Exemplary)

| Step | Reagent/Conditions | Microwave Power/Temperature | Time | Reference |

| Fmoc Deprot. | 20% Piperidine in DMF | 50 W, regulated to <60°C | 30s + 1:00min | google.com |

| Coupling | Fmoc-amino acid (0.40 mmol), HCTU (0.40 mmol), DIPEA (0.80 mmol) in DMF (~10 mL) | 50 W, regulated to <60°C | 5:00 min | google.com |

| Coupling | Fmoc-AA-OH, DIC, Oxyma in DMF | 170 V (90°C) | 2 min | rsc.org |

| Fmoc Deprot. | Piperidine (20% in DMF) or Piperazine (10% in NMP/EtOH [9/1]) | N/A | 1 min | rsc.org |

Solution-Phase Synthetic Approaches for this compound and its Precursors

While SPPS is widely used, solution-phase synthesis remains relevant for the preparation of this compound and its precursors, particularly for large-scale production or specific structural modifications. The synthesis of this compound and its derivatives often begins with readily available starting materials like serine or asparagine cam.ac.uknih.govresearchgate.net. For instance, Fmoc-protected 2,3-diaminopropanol intermediates can be synthesized via reductive amination of an aldehyde derived from Nα-Fmoc-O-tert-butyl-d-serine nih.govresearchgate.net. These intermediates can then be converted into protected l-Dap methyl esters, which can be further functionalized nih.govresearchgate.net. Solution-phase methods also allow for the synthesis of precursors with specific protecting group combinations, such as Boc-l-Dap(Fmoc)-OH mdpi.commcmaster.ca.

Stereoselective Synthesis of this compound Analogues

The synthesis of chiral α,β-diaminopropanoic acid derivatives with high enantiomeric purity is crucial for biological applications. Rhodium(I)-DuPhos-catalyzed asymmetric hydrogenation of α,β-diamidopropenoates has proven to be a highly efficient and enantioselective route to chiral α,β-diaminopropanoic acid derivatives acs.orgnih.gov. This method involves the coordination of the α-amido group and the olefin to the catalyst, leading to high yields and enantiomeric excesses (ee's) of 99% acs.org.

Other approaches to stereoselective synthesis include asymmetric phase-transfer catalytic alkylation of protected 2-phenyl-2-imidazoline-4-carboxylic acid tert-butyl esters, which can yield (S)-α-alkyl-α,β-diaminopropionic acids with high enantioselectivity (93-98% ee) nih.gov. Furthermore, chiral oxazinone enolates have been utilized for the stereoselective synthesis of DAP analogues mostwiedzy.plrsc.org.

Table 3: Stereoselective Synthesis Methods for Dap Derivatives

| Method | Key Reagents/Catalysts | Target Compound Class | Enantioselectivity | Reference |

| Asymmetric Hydrogenation | Rh(I)-DuPhos complex | Chiral α,β-diaminopropanoic acid derivatives | >99% ee | acs.orgnih.gov |

| Asymmetric Phase-Transfer Catalysis | Chiral quaternary ammonium (B1175870) catalyst | (S)-α-alkyl-α,β-diaminopropionic acids | 93-98% ee | nih.gov |

| Alkylation of Chiral Oxazinone Enolates | Various chiral auxiliaries | Stereoselective synthesis of DAP analogues | Not specified | mostwiedzy.plrsc.org |

Applications of Fmoc Dap Oh in Complex Peptide and Peptidomimetic Design

Strategies for Cyclic Peptide Formation via Fmoc-Dap-OH Derivatives

Cyclic peptides often exhibit improved metabolic stability, enhanced receptor binding affinity, and reduced conformational flexibility compared to their linear counterparts. This compound derivatives are instrumental in creating these cyclic structures through various strategies.

Lactam Bridge Formation in this compound Containing Peptides

The side-chain amino group of diaminopropionic acid can participate in lactam bridge formation by reacting with a carboxylic acid group on another amino acid residue within the peptide chain. This is typically achieved by selectively deprotecting the side-chain amine and then activating the carboxylic acid for intramolecular amide bond formation. For instance, using orthogonally protected derivatives such as Fmoc-Dap(Alloc)-OH (Allyloxycarbonyl) and Fmoc-Asp(OAll)-OH (Allyl ester) allows for the removal of the Alloc and OAll groups via palladium catalysis, enabling side-chain to side-chain cyclization to form a lactam bridge rsc.orgfrontiersin.orgunibo.it. Similarly, Fmoc-Dap(Mtt)-OH (4-methyltrityl) in conjunction with Fmoc-Asp(OAllyl)-OH facilitates Asp-to-Dap lactam cyclization, a strategy employed to create cyclic analogs of biologically active peptides nih.gov. The use of Fmoc-Dap(Boc)-OH has also been reported in the preparation of peptides with cyclic structures peptide.com.

Amide Bond Cyclization Methodologies

Beyond lactam formation specifically involving carboxylic acids, this compound can be utilized in broader amide bond cyclization strategies. The inherent reactivity of its amino groups allows for diverse cyclization approaches, contributing to the structural rigidity and biological activity of the resulting peptides. Research has shown that diaminopropionic acid itself undergoes effective peptide ligation, contrasting with other non-proteinogenic amino acids that might undergo premature cyclization, thus highlighting its utility in controlled peptide synthesis nih.govacs.org.

Synthesis of Branched and Multi-Functionalized Peptides

The presence of two amino groups in this compound makes it an ideal building block for creating branched peptide structures or for introducing multiple functional groups onto a peptide scaffold. By selectively deprotecting one amino group at a time, researchers can initiate peptide chains from the side chain, leading to dendritic or branched architectures. Derivatives like Fmoc-Dap(Dde)-OH or Fmoc-Dap(Mtt)-OH are particularly valuable for this purpose, as the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) and Mtt protecting groups can be selectively removed using hydrazine (B178648) or mild acid, respectively, without affecting the Fmoc group or other acid-labile side-chain protections sigmaaldrich.comontosight.aibiosyn.com. These branched peptides find applications in areas such as metal chelation, where multiple peptide arms can coordinate metal ions researchgate.net.

Peptidomimetic Design Incorporating this compound Scaffolds

Peptidomimetics are designed to mimic the structure and function of peptides while offering improved pharmacokinetic properties. This compound can serve as a core scaffold in the design of such molecules. For example, incorporating α-N-Boc-β-N-Fmoc-L-diaminopropionic acid into heterocyclic structures has been explored for creating novel peptidomimetic integrin ligands nih.govresearchgate.net. The ability to selectively functionalize the side-chain amine allows for the introduction of non-peptide moieties, thus expanding the chemical space accessible for drug discovery.

Role in Unnatural Amino Acid and Hybrid Peptide Synthesis

This compound is itself an unnatural amino acid derivative, and its use enables the synthesis of peptides incorporating this modified residue. Furthermore, it serves as a precursor for other functionalized unnatural amino acids. For instance, this compound can be converted into Fmoc-protected azido (B1232118) amino acids through diazo transfer reactions, which are valuable for subsequent bioorthogonal modifications or peptide stapling cam.ac.uk. The synthesis of Fmoc-protected l-Dap methyl esters also expands the repertoire of building blocks available for peptide synthesis mdpi.com. These derivatives are crucial for creating hybrid peptides that combine peptide sequences with non-peptide components or unnatural amino acids to achieve specific biological functions.

Peptide Stapling Methodologies Utilizing this compound

Peptide stapling is a powerful technique used to stabilize peptide secondary structures, particularly α-helices, by introducing covalent cross-links between amino acid side chains. This compound, with its accessible side-chain amine, is well-suited for incorporation into stapling strategies. Amine-bearing precursors, including this compound, can be functionalized and subsequently cyclized to form staples. For example, the side-chain amine can be modified to incorporate an alkene or alkyne for ring-closing metathesis or click chemistry-based stapling cam.ac.uknih.gov. Orthogonally protected Dap derivatives, such as Fmoc-Dap(Alloc)-OH, can be used to introduce specific functionalities for stapling after selective deprotection frontiersin.org.

Compound List

Functionalization and Bioconjugation Strategies with Fmoc Dap Oh

Click Chemistry Applications for Fmoc-Dap-OH Derivatives

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and form inoffensive byproducts. jpt.com Among these, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) have become indispensable tools in chemical biology and drug discovery. chempep.comnih.gov this compound derivatives, functionalized with either an azide (B81097) or an alkyne group, are key reagents for incorporating these "clickable" handles into peptides. medchemexpress.compeptide.com

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. jpt.comnih.gov This reaction is robust, insensitive to pH and temperature changes, and can be performed in aqueous solutions, making it ideal for the modification of biomolecules. nih.govmdpi.com this compound can be readily converted into its azide or alkyne derivatives, such as Fmoc-L-Dap(N3)-OH or Fmoc-L-Dap(pentynoyl)-OH, which serve as building blocks for introducing these functionalities into peptide sequences during standard solid-phase peptide synthesis (SPPS). medchemexpress.com

The resulting peptides, bearing either an azide or an alkyne on the Dap side chain, can then be conjugated to a wide variety of molecules, including other peptides, proteins, carbohydrates, nucleic acids, and small molecule drugs, that have been functionalized with the complementary reactive group. mdpi.comresearchgate.net This strategy allows for the creation of complex biomolecular constructs with high precision and efficiency. mdpi.comresearchgate.net The triazole ring formed is chemically stable and is considered a good mimic of the native amide bond in peptides. jpt.com

Key features of CuAAC reactions involving this compound derivatives are summarized in the table below.

| Feature | Description |

| Reaction Type | Copper(I)-catalyzed 1,3-dipolar cycloaddition |

| Reactants | Azide and terminal alkyne |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Catalyst | Copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate) |

| Key Advantages | High efficiency, high regioselectivity, mild reaction conditions, biocompatibility |

| Fmoc-Dap Derivatives | Fmoc-Dap(N3)-OH, Fmoc-Dap(alkyne)-OH |

Detailed research findings have demonstrated the utility of CuAAC in various applications. For instance, it has been used for the synthesis of peptidotriazoles and neoglycopeptides on solid support with crude purities ranging from 75% to 99%. nih.gov The reaction can be performed on unprotected peptides, highlighting its high selectivity towards the azide and alkyne functional groups. nih.gov To mitigate potential issues with copper toxicity in biological systems, ligands such as THPTA can be used to chelate the copper ions and protect the biomolecules from oxidative damage. jenabioscience.complos.org

A significant advancement in click chemistry for biological applications has been the development of copper-free click reactions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). chempep.com This reaction circumvents the need for a cytotoxic copper catalyst, making it suitable for in vivo applications. chempep.comsigmaaldrich.com SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react rapidly with azides without the need for a catalyst. sigmaaldrich.com The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring. chempep.com

Fmoc-Dap-azide derivatives are crucial for incorporating the azide moiety into peptides, which can then be reacted with cyclooctyne-functionalized molecules. chempep.com This approach has been widely used for site-specific labeling of biomolecules in living cells and for the synthesis of antibody-drug conjugates (ADCs) with improved homogeneity and efficacy. chempep.com

| Feature | Description |

| Reaction Type | Strain-promoted [3+2] cycloaddition |

| Reactants | Azide and a strained cyclooctyne (e.g., DBCO) |

| Product | Triazole |

| Catalyst | None (copper-free) |

| Key Advantages | Biocompatible (no cytotoxic catalyst), high reaction rates, bioorthogonal |

| Fmoc-Dap Derivatives | Fmoc-Dap(N3)-OH |

A powerful strategy in peptide synthesis is the ability to perform chemical modifications while the peptide is still attached to the solid-phase resin. nih.gov Both CuAAC and SPAAC are well-suited for on-resin modifications. nih.gov By incorporating an azide- or alkyne-functionalized this compound derivative into the peptide sequence during SPPS, the click reaction can be carried out on the resin-bound peptide. nih.govnih.gov

This on-resin approach offers several advantages. It allows for the use of excess reagents to drive the reaction to completion, and the purification is simplified as excess reagents and byproducts can be easily washed away from the resin-bound product. nih.gov This methodology is particularly useful for the synthesis of cyclic peptides, where the azide and alkyne functionalities are incorporated at different positions in the peptide chain and then cyclized on-resin via a click reaction. nih.gov Meldal and coworkers demonstrated two on-resin cyclization methods for preparing head-to-tail cyclic peptides using CuAAC, achieving high yields of the cyclic product. nih.gov

Incorporation of Fluorescent and Affinity Labels via this compound

This compound is an excellent scaffold for the introduction of fluorescent and affinity labels into peptides. The side-chain amino group of the diaminopropionic acid residue provides a convenient handle for the attachment of various reporter molecules. acs.org This is typically achieved by using an orthogonally protected this compound derivative, such as Fmoc-Dap(Boc)-OH or Fmoc-Dap(Dde)-OH, in peptide synthesis. peptide.com

The orthogonal protecting group on the side chain can be selectively removed while the peptide is still on the resin, exposing the primary amine for conjugation with a label. bachem.com For example, a fluorescent dye with a carboxylic acid functionality, such as 6-carboxyfluorescein (FAM) or Rhodamine B, can be coupled to the Dap side chain using standard amide bond formation chemistry. acs.org This allows for the site-specific labeling of peptides with high efficiency. acs.org

Similarly, affinity tags like biotin can be attached to the Dap side chain, enabling the resulting peptides to be used in pull-down assays or for immobilization on streptavidin-coated surfaces. plos.org The use of this compound for labeling offers precise control over the position of the label within the peptide sequence, which is crucial for maintaining the biological activity of the peptide. altabioscience.com

| Label Type | Example | This compound Derivative Used | Application |

| Fluorescent Dye | 6-carboxyfluorescein (FAM) | Boc-Dap(Fmoc)-OH | Fluorescence imaging, FRET assays |

| Fluorescent Dye | Rhodamine B | Boc-Dap(Fmoc)-OH | Fluorescence imaging |

| Quencher | 2,4-dinitrophenol (Dnp) | Fmoc-Dap(Dnp)-OH | FRET-based enzyme substrates |

Site-Specific Modification and Derivatization of this compound Side Chains

The side chain of the diaminopropionic acid residue in this compound is amenable to a variety of site-specific modifications and derivatizations beyond the attachment of labels. These modifications can be used to introduce new functionalities, alter the physicochemical properties of the peptide, or create peptidomimetics with enhanced stability or activity.

One common modification is N-alkylation of the side-chain amino group. A methodology for the synthesis of side-chain mono- or bis-methylated Fmoc-Dap amino acids has been developed. rsc.org This is achieved by reacting commercially available Fmoc-amino acids under specific conditions. rsc.org Another approach involves the use of molecular sieves to promote the N-alkylation of the side chain with an alkyl halide under mild conditions. researchgate.netnih.gov

The use of orthogonal protecting groups, such as the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, allows for selective deprotection of the Dap side chain and subsequent modification. peptide.com For example, after the synthesis of a peptide containing an Fmoc-Dap(Dde)-OH residue, the Dde group can be selectively removed with hydrazine (B178648), leaving the Fmoc group and other acid-labile protecting groups intact. uci.edu The exposed side-chain amine can then be derivatized as desired.

These site-specific modification strategies enable the creation of peptides with tailored properties for various research and therapeutic applications.

Development of Chemical Probes and Research Tools using this compound

This compound is a valuable building block for the development of chemical probes and research tools designed to study biological processes. nih.gov Its structure allows for the modular assembly of probes with distinct functional components: a reactive group (or "warhead") for covalent interaction with a target, a recognition element for target specificity, and a reporter tag for detection or enrichment. nih.gov

Activity-based probes (ABPs) are a class of chemical probes that are used to profile the activity of enzymes in complex biological samples. nih.gov this compound derivatives have been used in the synthesis of ABPs for sirtuins, a family of NAD+-dependent protein deacylases. nih.gov These probes typically feature a thioacyl "warhead" on a peptide backbone that includes a lysine (B10760008) residue, a photoaffinity group for covalent cross-linking, and a bioorthogonal handle (such as an azide or alkyne) for the attachment of a reporter tag via click chemistry. nih.gov The Dap residue can serve as a strategic point for the introduction of the bioorthogonal handle.

The modular nature of these probes, facilitated by building blocks like this compound, allows for the rapid generation of a variety of probes to study different enzymes and biological pathways. nih.gov Furthermore, the incorporation of "clickable" tags enables the use of these probes in a variety of applications, including fluorescence imaging to visualize active enzymes, affinity capture for proteomic analysis, and the construction of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation. nih.gov this compound also plays a role in the development of imaging agents, where its side chain can be functionalized to attach moieties required for imaging modalities like PET or SPECT. nih.gov

Fmoc Dap Oh in Supramolecular Chemistry and Advanced Materials

Self-Assembly Properties of Fmoc-Dap-OH Containing Peptides

The incorporation of this compound into peptide sequences imparts a strong propensity for self-assembly into ordered supramolecular structures. This behavior is primarily driven by a combination of non-covalent interactions, including π-π stacking of the aromatic Fmoc groups, hydrogen bonding between the peptide backbones, and electrostatic interactions. While specific research focusing solely on the self-assembly of this compound as a single amino acid derivative is limited, the principles governing the self-assembly of Fmoc-peptides provide a strong framework for understanding its behavior.

Hydrogel Formation and Network Structures

Peptides containing this compound are known to form hydrogels, which are three-dimensional networks of self-assembled nanofibers that can entrap large amounts of water. The formation of these hydrogels is a hallmark of many Fmoc-protected amino acids and short peptides. The process is typically triggered by a change in environmental conditions, such as pH, temperature, or solvent composition, which modulates the solubility of the peptide and promotes its aggregation into a fibrillar network.

The resulting hydrogel network is stabilized by the aforementioned non-covalent interactions. The Fmoc groups of adjacent peptides arrange through π-π stacking, forming the core of the nanofibers, while the peptide backbones form extended β-sheet structures stabilized by hydrogen bonds. The diamino side chain of the Dap residue can introduce additional functionality and influence the properties of the hydrogel, such as its charge and capacity for further chemical modification. Derivatives of this compound are actively being explored for their use in creating hydrogels and scaffolds for tissue engineering applications due to their favorable biocompatibility.

| Feature | Description |

| Driving Forces | π-π stacking (Fmoc group), Hydrogen bonding (peptide backbone), Hydrophobic interactions |

| Triggering Mechanisms | pH change, Solvent switch, Temperature variation |

| Resulting Structure | 3D network of entangled nanofibers |

| Key Properties | High water content, Biocompatibility, Tunable mechanical properties |

Formation of Nanostructures (e.g., nanoparticles, nanofibers)

The fundamental units of the hydrogel network are well-defined nanostructures, primarily nanofibers. These nanofibers are formed through the hierarchical self-assembly of this compound containing peptides. Individual peptide molecules first associate into β-sheet-rich filaments, which then laterally assemble to form thicker nanofibers. The morphology of these nanostructures can be influenced by the specific peptide sequence, the concentration of the peptide, and the conditions under which self-assembly occurs.

Design of Peptide-Based Biomaterials with this compound

The unique properties of this compound make it a valuable component in the design of sophisticated peptide-based biomaterials. The presence of the Fmoc group provides a reliable mechanism for self-assembly, while the diaminopropionic acid residue offers a site for chemical modification, allowing for the incorporation of bioactive molecules, cross-linking agents, or imaging probes.

The design of these biomaterials often involves the synthesis of short peptides where this compound is strategically placed within the sequence. For example, incorporating this compound can be used to create cationic hydrogels at neutral pH, which can be beneficial for interacting with negatively charged biological molecules or cells. Furthermore, the terminal amino group of the Dap residue can be functionalized to tailor the properties of the resulting biomaterial for specific applications in tissue engineering and regenerative medicine. For instance, a hydrogelator based on a modified Fmoc-Dap derivative has been shown to form hydrogels that support cell viability and proliferation.

| Biomaterial Design Strategy | Purpose | Example Application |

| Inclusion of this compound | Induce self-assembly into a hydrogel scaffold. | 3D cell culture, tissue engineering. |

| Functionalization of Dap side chain | Introduce bioactivity or specific chemical properties. | Drug delivery, antimicrobial surfaces. |

| Control of Self-Assembly Conditions | Tune the mechanical and morphological properties of the material. | Creating scaffolds with specific stiffness for directing cell fate. |

Influence of the Fmoc Moiety on Peptide Self-Assembly Characteristics

The 9-fluorenylmethoxycarbonyl (Fmoc) group plays a pivotal role in directing the self-assembly of peptides containing this moiety, including those with Dap-OH. smolecule.com Its large, planar, and aromatic nature is the primary driver for the initial aggregation of the peptide molecules.

The key influences of the Fmoc moiety can be summarized as follows:

π-π Stacking: The fluorenyl rings of the Fmoc groups have a strong tendency to stack on top of each other, a phenomenon known as π-π stacking. manchester.ac.uk This interaction is a major thermodynamic driving force for self-assembly and is crucial for the formation of the core of the resulting nanostructures. manchester.ac.uk

Hydrophobicity: The Fmoc group is highly hydrophobic, which encourages the peptide to aggregate in aqueous environments to minimize its contact with water. This hydrophobic collapse is a critical initial step in the self-assembly process.

Structural Rigidity: The rigid structure of the Fmoc group helps to organize the peptide molecules into ordered assemblies, promoting the formation of well-defined β-sheet structures within the peptide backbone.

In essence, the Fmoc group acts as a "molecular glue," bringing the peptide units together and initiating the hierarchical self-assembly process that leads to the formation of functional biomaterials. The balance between the strong, non-specific interactions of the Fmoc group and the more specific interactions of the peptide sequence allows for fine control over the final supramolecular architecture.

Advanced Analytical and Characterization Methodologies for Fmoc Dap Oh and Its Peptide Conjugates

Spectroscopic Techniques for Structural Elucidation of Fmoc-Dap-OH Derivatives

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and its various protected forms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy provide detailed information about the molecular framework, ensuring the correct starting material is used for peptide synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are utilized to characterize this compound derivatives.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. For a typical Fmoc-Dap(side-chain protected)-OH derivative, the spectrum would exhibit characteristic signals for the aromatic protons of the Fmoc group, the methine and methylene (B1212753) protons of the fluorenyl group, the α- and β-protons of the diaminopropionic acid backbone, and protons of the side-chain protecting group.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbons of the carboxylic acid and the carbamate (B1207046), the aromatic carbons of the Fmoc group, and the aliphatic carbons of the Dap core and any protecting groups. While specific spectral data for this compound is not extensively published, representative chemical shifts for similar protected amino acids provide a reference for structural verification.

Representative NMR Data for a Protected Amino Acid Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Fmoc aromatic C-H | 7.60 - 7.80 | 120.0 - 144.0 |

| Fmoc CH, CH₂ | 4.20 - 4.50 | 47.0, 67.0 |

| α-CH | ~4.30 | ~55.0 |

| β-CH₂ | ~3.50 | ~40.0 |

| Protecting group protons | Variable (e.g., ~1.4 for Boc) | Variable (e.g., 28.0 for Boc C(CH₃)₃) |

| Carboxyl C=O | - | ~174.0 |

Mass Spectrometry (MS) is employed to determine the molecular weight and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for analyzing Fmoc-amino acids. The mass spectrum of this compound would show a prominent peak corresponding to its molecular ion [M+H]⁺ or [M-H]⁻. Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of the molecular ion. A proposed fragmentation pathway for Fmoc-Dap involves characteristic losses of the Fmoc group and other structural fragments, allowing for unambiguous identification. scbt.com

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of an Fmoc-protected amino acid will display characteristic absorption bands. While FTIR may not distinguish between different enantiomeric forms, it can differentiate between racemic and enantiopure compounds based on differences in crystal symmetry and hydrogen bonding. chemicalbook.com

Key FTIR Absorption Bands for Fmoc-Amino Acids

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (urethane) | 3300 - 3500 | Indicates the presence of the amine in the carbamate linkage. |

| C-H Stretch (aromatic) | 3000 - 3100 | Corresponds to the C-H bonds of the fluorenyl group. |

| C=O Stretch (carboxylic acid) | 1700 - 1760 | Characteristic of the carboxylic acid functional group. |

| C=O Stretch (urethane) | 1680 - 1720 | Arises from the carbonyl of the Fmoc protecting group. |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for both assessing the purity of this compound and for isolating the final peptide conjugates. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly used methods.

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of Fmoc-amino acids and synthesized peptides. Reversed-phase HPLC (RP-HPLC) is the most common mode used.

Purity Assessment: A typical RP-HPLC method for an Fmoc-amino acid would utilize a C18 column with a mobile phase gradient of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA). The purity is determined by integrating the peak area of the main compound relative to the total area of all peaks in the chromatogram.

Chiral Purity: The enantiomeric purity of this compound is critical, as the presence of the D-enantiomer can lead to undesired side products in peptide synthesis. sigmaaldrich.com Chiral HPLC, using specialized chiral stationary phases (CSPs), is employed to separate the L- and D-enantiomers. Polysaccharide-based CSPs are often successful in resolving Fmoc-amino acid enantiomers. sigmaaldrich.com

Typical HPLC Conditions for Fmoc-Amino Acid Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (for purity), Chiral Stationary Phase (for enantiomeric purity) |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | Linear gradient of Mobile Phase B |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at 254 nm or 280 nm |

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis or modification of this compound. iris-biotech.de It is also used for the qualitative analysis of amino acids. iris-biotech.de A suitable solvent system allows for the separation of the starting material from the product and any byproducts on a silica (B1680970) gel plate. Visualization is typically achieved under UV light, which illuminates the Fmoc group, or by staining with reagents like ninhydrin. apexbt.com

Monitoring of Peptide Synthesis and Deprotection Processes

The stepwise nature of solid-phase peptide synthesis (SPPS) requires careful monitoring to ensure the efficiency of both the coupling and deprotection steps. Incomplete reactions at any stage can lead to the accumulation of deletion sequences and other impurities in the final peptide.

Monitoring Fmoc Deprotection: The removal of the Fmoc group from the N-terminus of the growing peptide chain is a critical step in each cycle of SPPS. This is typically achieved using a solution of piperidine (B6355638) in a suitable solvent. The progress of the deprotection can be monitored spectrophotometrically by measuring the UV absorbance of the dibenzofulvene-piperidine adduct that is released into the solution. mdpi.com HPLC can also be used to monitor the disappearance of the Fmoc-protected peptide and the appearance of the deprotected peptide. iris-biotech.denih.gov

Real-Time Monitoring of Peptide Synthesis: Modern peptide synthesizers can be equipped with in-line monitoring systems. For instance, refractive index measurements can be used as a process analytical tool to monitor the transfer of mass to and from the solid support in real-time. rsc.org UV-Vis spectroscopy can also be integrated into flow-based peptide synthesis systems to continuously monitor the process. chemicalbook.com

Characterization of Final Peptide Conjugates: Upon completion of the synthesis and cleavage from the resin, the crude peptide is analyzed to confirm its identity and purity.

HPLC is the primary tool for assessing the purity of the final peptide conjugate. The chromatogram will indicate the presence of the desired product as well as any impurities from incomplete couplings or side reactions.

Mass Spectrometry is essential for confirming that the correct peptide has been synthesized. Techniques like MALDI-TOF or ESI-MS are used to determine the molecular weight of the peptide, which should match the calculated theoretical mass. Tandem MS can be further used to sequence the peptide and confirm the incorporation of the Dap residue at the intended position.

Future Directions and Emerging Research Avenues for Fmoc Dap Oh Chemistry

Innovations in Orthogonal Protection Strategies for Fmoc-Dap-OH Building Blocks

The cornerstone of utilizing this compound in complex peptide synthesis lies in the strategic protection of its side-chain β-amino group. This requires a protecting group that is stable during the standard Fmoc-based solid-phase peptide synthesis (SPPS) cycles but can be removed selectively without affecting the Nα-Fmoc group or other side-chain protections. This concept, known as orthogonality, is crucial for site-specific modifications of the Dap residue.

Future innovations are focused on expanding the repertoire of orthogonal protecting groups for the β-amino group of this compound, aiming for greater efficiency, milder deprotection conditions, and compatibility with a wider range of chemistries. The development of novel protecting groups will enable more intricate molecular designs, such as branched or cyclic peptides with precisely controlled architectures. Current research is exploring groups that can be cleaved under highly specific conditions, for instance, by enzymatic action or light, adding further layers of control to complex synthetic schemes.

Below is a table summarizing some of the commonly used orthogonal protecting groups for the side chain of diamino acids like Dap, highlighting their removal conditions which are orthogonal to the standard base-labile Fmoc group.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality with Nα-Fmoc |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine (B178648) in DMF | Yes |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF | Yes |

| 4-Methyltrityl | Mtt | 1-2% TFA in DCM | Yes |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Yes |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Yes |

This table is based on established protecting group strategies in peptide chemistry.

The ongoing development in this area aims to provide chemists with a more versatile toolbox, allowing for the synthesis of highly complex and multifunctional peptides where the Dap side chain can be selectively manipulated at any desired step of the synthesis.

Expanding the Scope of Click Chemistry and Bioorthogonal Reactions with this compound Analogues

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for bioconjugation, drug discovery, and materials science due to its high efficiency and specificity. This compound analogues are at the forefront of expanding the application of these reactions in peptide chemistry.

By modifying the side-chain amino group of this compound to incorporate an azide (B81097) or an alkyne, researchers can create versatile building blocks for click chemistry. For instance, Nα-Fmoc-Nβ-azido-L-2,3-diaminopropionic acid is a key intermediate that allows for the introduction of an azide handle into a peptide sequence. glpbio.compeptide.com This azide group can then be selectively reacted with an alkyne-containing molecule to form a stable triazole linkage. This strategy is being used for:

Peptide Stapling: Creating cyclic peptides with enhanced stability and bioactivity.

Bioconjugation: Attaching peptides to other molecules such as fluorophores, imaging agents, or drug payloads. peptide.com

Drug Development: Synthesizing complex peptide-based therapeutics with improved properties. glpbio.com

Similarly, this compound can be derivatized to carry a terminal alkyne on its side chain, providing the complementary partner for the CuAAC reaction. The development of efficient synthetic routes to these this compound analogues is a key area of research, as it directly enables their broader application. researchgate.net

Beyond CuAAC, the unique reactivity of the Dap side chain is being explored for other bioorthogonal reactions, such as the Staudinger ligation, which involves the reaction of an azide with a phosphine. nih.gov The continued development of novel this compound analogues with different bioorthogonal functionalities will undoubtedly broaden the horizons of peptide chemistry and its interface with biology and materials science.

Integration of this compound in Automated and High-Throughput Peptide Synthesis Platforms

The efficiency and reliability of Fmoc-based solid-phase peptide synthesis (SPPS) have made it highly amenable to automation. nih.gov Automated peptide synthesizers are now standard equipment in many research laboratories and pharmaceutical companies, enabling the rapid production of peptides. The integration of this compound and its orthogonally protected derivatives into these automated platforms is crucial for the high-throughput synthesis of modified peptides.

The use of this compound in automated synthesis follows the standard Fmoc-SPPS cycle of deprotection and coupling. The key considerations for its successful integration include:

Coupling Efficiency: Ensuring complete and efficient coupling of the Fmoc-Dap(side-chain protection)-OH building block to the growing peptide chain. Standard coupling reagents like HBTU and HATU are generally effective.

Orthogonal Protection: The side-chain protecting group on the Dap residue must remain stable throughout the automated synthesis cycles, which involve repeated treatments with a mild base (e.g., piperidine) to remove the Nα-Fmoc group.

On-Resin Modification: Automated platforms can be programmed to perform selective deprotection of the Dap side chain, followed by on-resin modification. This allows for the high-throughput synthesis of peptide libraries with diverse functionalities at the Dap position.

The strong UV absorbance of the Fmoc group allows for real-time monitoring of the deprotection steps in many automated synthesizers, providing a quality control measure during the synthesis. nih.gov As automated synthesis technology continues to advance, with features like microwave-assisted heating to accelerate reaction times, the protocols for incorporating this compound and its derivatives will be further optimized to maximize yield and purity in high-throughput settings.

Development of Novel Peptidomimetic Scaffolds and Chemical Biology Tools

This compound is a valuable precursor for the development of novel peptidomimetic scaffolds and chemical biology tools designed to probe and manipulate biological systems. The ability to introduce functionality at the β-position of the amino acid provides a unique handle for creating structures that mimic or modulate the function of natural peptides and proteins.

Peptidomimetic Scaffolds:

Branched Peptides: The side-chain amino group of Dap can serve as an anchor point for the synthesis of a second peptide chain, leading to the formation of branched or dendritic peptides. researchgate.net Fmoc-Dap(Fmoc)-OH is a suitable derivative for the synthesis of such peptide dendrimers. glpbio.com These structures can present multiple copies of a bioactive peptide sequence, leading to enhanced binding affinity and biological activity.

Constrained and Cyclic Peptides: this compound can be used to introduce conformational constraints into peptides. By cyclizing the peptide through the Dap side chain, researchers can lock the peptide into a specific bioactive conformation, which can lead to increased receptor selectivity and stability against enzymatic degradation. peptide.com

Lysine (B10760008) Analogues: The side chain of Dap is shorter than that of lysine. Incorporating Fmoc-Dap(Boc)-OH into peptides as a lysine analogue allows for structure-activity relationship (SAR) studies to understand the importance of the side-chain length and charge for biological activity. peptide.com

Chemical Biology Tools:

pH-Sensitive Peptides: Peptides incorporating Dap can exhibit pH-sensitive conformational changes. The pKa of the β-amino group of Dap can be lowered when it is part of a peptide, making its protonation state sensitive to pH changes that occur in cellular compartments like endosomes. This property is being exploited to design pH-sensitive drug and gene delivery vectors. nih.gov

Chemical Probes: The side chain of Dap provides a convenient site for the attachment of reporter groups such as fluorophores, biotin, or other tags. This allows for the creation of chemical probes to study peptide localization, interactions, and dynamics in biological systems. mskcc.orgnih.gov

The versatility of this compound as a building block continues to inspire the design and synthesis of innovative peptidomimetic scaffolds and chemical tools with a wide range of applications in medicinal chemistry and chemical biology.

Computational and Theoretical Studies on this compound Reactivity and Conformational Space

Computational and theoretical studies are becoming increasingly important in understanding the chemical properties of molecules and in guiding the design of new synthetic strategies and functional materials. While dedicated computational studies solely on the this compound molecule are not abundant, insights can be gleaned from theoretical investigations of related systems.

Conformational Analysis: Molecular modeling techniques can be used to predict the preferred conformations of this compound and peptides containing Dap residues. This information is crucial for understanding how the incorporation of Dap might influence the secondary structure (e.g., α-helix, β-sheet) of a peptide. Such studies have been used in the design of Dap-containing peptide mimetics. escholarship.org

Reactivity Studies: Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide insights into the reactivity of this compound. These studies can help in understanding the mechanisms of coupling and deprotection reactions and in predicting potential side reactions.

Self-Assembly of Fmoc-Amino Acids: Computational studies on the self-assembly of Fmoc-dipeptides into hydrogels have provided a molecular-level understanding of the non-covalent interactions, such as π-π stacking of the fluorenyl groups and hydrogen bonding, that drive this process. nih.gov These findings can be extrapolated to understand the behavior of this compound in various solvent environments and during the synthesis process.

Biophysical Properties: Theoretical calculations can complement experimental studies on the biophysical properties of Dap-containing peptides. For example, understanding the factors that influence the pKa of the Dap side chain within a peptide requires a combination of experimental measurements and theoretical modeling. nih.gov

As computational methods become more powerful and accessible, they are expected to play an increasingly significant role in exploring the vast chemical space of this compound derivatives and in the rational design of novel peptides and peptidomimetics with desired properties and functions.

Q & A

Q. What is the role of Fmoc-Dap-OH in solid-phase peptide synthesis (SPPS)?

this compound is a diamino acid derivative used to introduce branching points or side-chain modifications in peptides. The Fmoc group protects the α-amino group during synthesis, enabling sequential deprotection with piperidine (20% v/v in DMF) for chain elongation. Side-chain protecting groups (e.g., Alloc, Dnp, or Mtt) allow orthogonal deprotection for selective functionalization . For coupling, dissolve the compound in DMF (0.1–0.3 M) and activate with HBTU/HOBt or DIC/Oxyma for 30–60 minutes at room temperature .

Q. How should solubility challenges of this compound derivatives be addressed?

Solubility varies with protecting groups. For hydrophobic derivatives (e.g., Dnp-protected), prepare stock solutions in DMSO (10 mM) and dilute in DMF for SPPS. If precipitation occurs, warm the solution to 37°C and sonicate for 10–15 minutes. Avoid repeated freeze-thaw cycles; store aliquots at -80°C (stable for 6 months) or -20°C (1 month) .

Q. What storage conditions ensure stability of this compound?

Store lyophilized powder at 4°C in a desiccator. Stock solutions in DMSO or DMF should be stored at -80°C (6-month stability) or -20°C (1-month stability). Avoid exposure to moisture, which can hydrolyze the Fmoc group .

Q. How do orthogonal protection strategies enhance peptide design with this compound?

Orthogonal groups like Alloc (removed by Pd(PPh₃)₄) or Mtt (cleaved with 1% TFA in DCM) enable selective side-chain deprotection. For example, Alloc-protected this compound allows post-synthetic conjugation via CuAAC or SPAAC click chemistry after deprotection .

Q. What analytical methods validate this compound purity and identity?

Use HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to assess purity (>98% by AUC). Confirm identity via ESI-MS or MALDI-TOF. For side-chain characterization, perform NMR (¹H, ¹³C) in DMSO-d₆ or CDCl₃ .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in sterically hindered sequences?

Steric hindrance from bulky side-chain groups (e.g., Mtt or Dnp) reduces coupling efficiency. Use double coupling (2×30 min) with 5-fold excess of activated amino acid. Add 0.1 M N-methylmorpholine to enhance nucleophilicity .

Q. How to resolve contradictions in reported purity levels of this compound derivatives?

Discrepancies may arise from hydrolysis during storage or incomplete synthesis. Verify purity via HPLC immediately after resuspension. For in-house synthesis, monitor reaction completion by TLC (silica, ninhydrin stain) and purify via flash chromatography (EtOAc/hexane gradient) .

Q. What strategies enable selective deprotection of this compound derivatives in multi-step syntheses?

Use acid-labile groups (Mtt, Dnp) for temporary protection. For example, Mtt is cleaved with 1% TFA in DCM without affecting Fmoc. For Alloc, apply Pd(PPh₃)₄ (0.1 eq) and PhSiH₃ (10 eq) in anhydrous DCM under argon .

Q. How can this compound be modified for site-specific bioconjugation?

Incorporate azide (N₃) or alkyne groups via Alloc or Dde protection. After SPPS, perform CuAAC (CuSO₄, sodium ascorbate) or SPAAC (DBCO-fluorophore) for labeling. Confirm conjugation efficiency via MALDI-TOF or fluorescence spectroscopy .

Q. What stability issues arise when using this compound in prolonged synthesis protocols?

Prolonged exposure to basic conditions (e.g., piperidine) may cause β-elimination of Fmoc. Limit deprotection steps to 2×5 min. For heat-sensitive derivatives (e.g., Dnp), maintain reaction temperatures below 25°C .

Q. How to troubleshoot low yields in this compound-mediated branched peptide synthesis?

Branching inefficiency often stems from incomplete deprotection or coupling. Use Kaiser test to monitor free amines. For Alloc deprotection, ensure anaerobic conditions to prevent Pd catalyst oxidation .

Q. What advanced analytical techniques characterize this compound-containing peptides?

Circular dichroism (CD) assesses secondary structure impact of Dap modifications. For tertiary interactions, use ITC or SPR to measure binding affinities. X-ray crystallography requires heavy atom derivatives (e.g., SeMet) for phasing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.